molecular formula C8H13ClN2 B13471984 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride

6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride

Cat. No.: B13471984
M. Wt: 172.65 g/mol
InChI Key: YBYWJOLRSFBVAP-UHFFFAOYSA-N
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Description

6-Aminospiro[33]heptane-2-carbonitrile Hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride typically involves the reaction of a suitable precursor with an amine source under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine and a cyanide source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity level. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the spiro compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Aminospiro[3.3]heptane-2-carboxylic acid: Similar spiro structure but with a carboxylic acid group instead of a nitrile group.

    tert-Butyl 6-aminospiro[3.3]heptane-2-carboxylate Hydrochloride: Contains a tert-butyl ester group, offering different reactivity and applications.

Uniqueness

6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride is unique due to its nitrile group, which provides distinct reactivity compared to similar compounds with carboxylic acid or ester groups. This uniqueness makes it valuable in specific synthetic pathways and applications where the nitrile functionality is advantageous.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-aminospiro[3.3]heptane-6-carbonitrile;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7H,1-4,10H2;1H

InChI Key

YBYWJOLRSFBVAP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)N)C#N.Cl

Origin of Product

United States

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